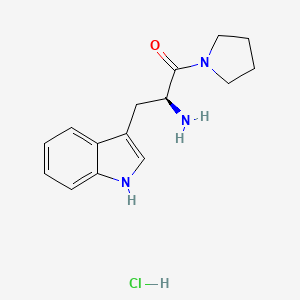

![molecular formula C14H24Cl2N2 B2493301 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride CAS No. 1432681-17-8](/img/structure/B2493301.png)

3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride" pertains to a class of compounds with potential for varied applications in chemistry due to its structural complexity and functional versatility. Its study encompasses synthesis methodologies, structural elucidation, and the exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic structures and employing various chemical reagents and conditions to introduce the desired functional groups (Su et al., 2013). Microwave-assisted synthesis methods have been reported as efficient alternatives for the synthesis of related dimethylamino methyleno-pyrrolidine derivatives, offering advantages in reaction time and yield (Vargas et al., 2012).

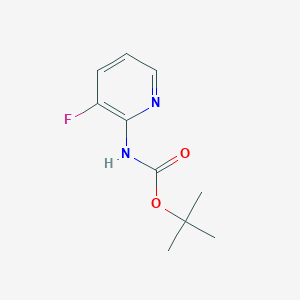

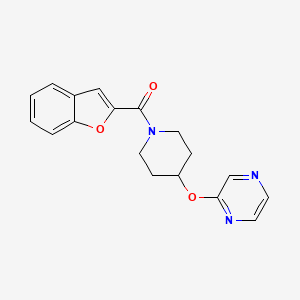

Molecular Structure Analysis

Structural analysis of similar compounds demonstrates a basic heterocyclic imino structure, showcasing a planar backbone. The molecular geometry is significantly influenced by the heteroatoms in the heterocyclic rings, affecting the overall molecular conformation and interactions (Su et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include condensation with phenols or anilines to produce derivatives with varied functional groups. These reactions are essential for exploring the chemical behavior and potential applications of the compound (Dikusar et al., 2018).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are typically characterized through spectroscopic and diffractometric techniques (Vogt et al., 2013).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity, stability, and interactions with other molecules, are influenced by its molecular structure and functional groups. Studies employing quantum chemical calculations and spectroscopic analysis provide insights into these properties and their implications for potential applications (Singh et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Properties

- Synthetic Pathways and Structural Properties : A study on the synthesis and spectroscopic properties of novel substituted compounds discusses the formation of respective derivatives through reactions involving chloral and substituted anilines. This process highlights the variability and complexity of chemical reactions that could be related to the synthesis of complex compounds like "3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride" (Issac & Tierney, 1996).

Electrochemical and Surface Finishing Applications

- Electrochemical Surface Finishing : Research into the electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) and their mixtures for electroplating and energy storage suggests potential applications in modifying the surface properties of materials. This could be relevant to the chemical treatment or coating processes that involve aniline derivatives (Tsuda, Stafford, & Hussey, 2017).

Genotoxicity and Environmental Impact

- Genotoxic Activities and Carcinogenicity : A review focused on aniline and its metabolites, examining their genotoxic potential and relationship to carcinogenicity. Understanding the genotoxic activities of aniline derivatives is crucial for assessing the environmental and health impacts of chemical compounds (Bomhard & Herbold, 2005).

Chemical Fixation of CO2

- Functionalized Azole Compounds Synthesis : The chemical fixation of CO2 with aniline derivatives as a route to synthesize functionalized azole compounds highlights the potential for using complex anilines in environmentally beneficial chemical reactions. This could suggest a pathway for carbon capture or utilization efforts (Vessally et al., 2017).

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with various targets due to the versatility of the pyrrolidine scaffold .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Compounds with a pyrrolidine ring are known to be involved in a wide range of biological activities .

Eigenschaften

IUPAC Name |

3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-11-9-16(10-12(11)2)7-6-13-4-3-5-14(15)8-13;;/h3-5,8,11-12H,6-7,9-10,15H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJPLPSZPLVWBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C)CCC2=CC(=CC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)

![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)